

FIM-1 Metallo- β -Lactamase: A Technical Guide

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Compound of Interest

Compound Name: *Fim 1*

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Introduction

The emergence and dissemination of antibiotic resistance represent a significant threat to global public health. Metallo- β -lactamases (MBLs) are a diverse group of zinc-dependent enzymes that confer broad-spectrum resistance to β -lactam antibiotics, including the carbapenems, which are often considered last-resort therapeutic agents. This technical guide provides an in-depth overview of the FIM-1 (Florence imipenemase-1) enzyme, a novel acquired metallo- β -lactamase.

Enzyme Classification and Subclass

FIM-1 is classified as a metallo- β -lactamase (MBL), belonging to the Ambler molecular class B. Within this class, it is further categorized into subclass B1.^{[1][2]} Enzymes in this subclass are characterized by a conserved zinc-binding motif and a broad substrate profile. FIM-1 exhibits notable amino acid sequence similarity (approximately 40%) to the well-known New Delhi metallo- β -lactamase (NDM)-type enzymes, placing it within a critical group of MBLs with significant clinical implications.^{[1][2]}

Quantitative Data: Kinetic Parameters

The hydrolytic efficiency of FIM-1 against various β -lactam antibiotics has been characterized, revealing a broad substrate specificity with a notable preference for penicillins and carbapenems.^[1] The kinetic parameters, Michaelis constant (K_m) and catalytic turnover rate (k_{cat}), are summarized in the table below. Aztreonam is not hydrolyzed by FIM-1.^[1]

Substrate	Km (μM)	kcat (s ⁻¹)	kcat/Km (μM ⁻¹ s ⁻¹)
Penicillins			
Penicillin G	18 ± 2	230 ± 10	12.8
Ampicillin	41 ± 5	580 ± 40	14.1
Carbenicillin	21 ± 3	190 ± 10	9.0
Piperacillin	29 ± 4	420 ± 30	14.5
Cephalosporins			
Cephalothin	110 ± 20	110 ± 10	1.0
Cefuroxime	>500	-	-
Ceftazidime	210 ± 30	45 ± 3	0.2
Cefepime	140 ± 20	90 ± 7	0.6
Carbapenems			
Imipenem	49 ± 8	450 ± 30	9.2
Meropenem	9 ± 1	250 ± 10	27.8
Ertapenem	3.5 ± 0.5	120 ± 5	34.3

Data sourced from Pollini et al. (2013).[\[1\]](#)

Experimental Protocols

The characterization of the FIM-1 enzyme involved several key experimental procedures, as detailed below.

Cloning of the blaFIM-1 Gene

The blaFIM-1 gene was identified in a multidrug-resistant clinical isolate of *Pseudomonas aeruginosa*. The gene was cloned into an *Escherichia coli* host for further characterization. The cloning procedure involved the amplification of the blaFIM-1 open reading frame (ORF) from the genomic DNA of the *P. aeruginosa* isolate using specific primers. The amplified product was

then ligated into a suitable expression vector, and the resulting plasmid was transformed into a competent *E. coli* strain.

Purification of the FIM-1 Enzyme

The FIM-1 protein was overexpressed in *E. coli* and purified to homogeneity. The purification protocol typically involves the following steps:

- **Cell Lysis:** The *E. coli* cells expressing FIM-1 are harvested and lysed to release the cellular contents.
- **Chromatography:** The crude cell lysate is subjected to a series of chromatographic steps to separate FIM-1 from other cellular proteins. This may include ion-exchange and size-exclusion chromatography. The purity of the enzyme is assessed at each stage using techniques like SDS-PAGE.

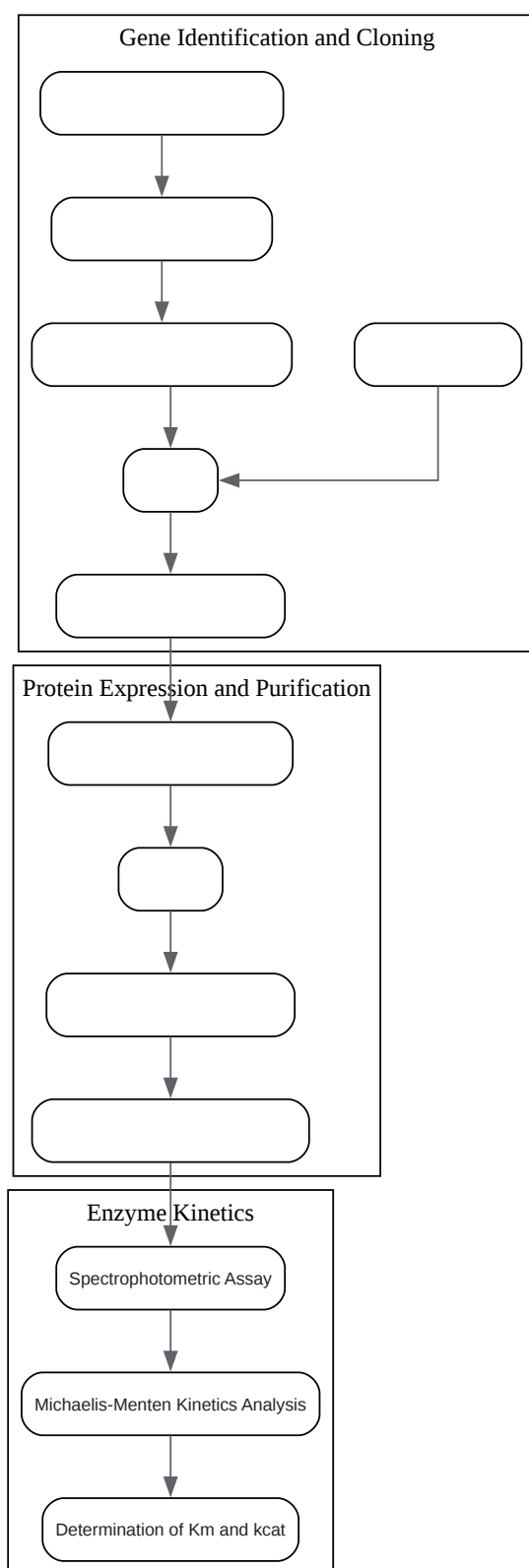
Determination of Kinetic Parameters

The kinetic parameters of the purified FIM-1 enzyme were determined by monitoring the hydrolysis of various β -lactam substrates spectrophotometrically. The general procedure is as follows:

- **Assay Conditions:** The enzymatic reactions are carried out in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) supplemented with a known concentration of ZnSO_4 (e.g., 50 μM) at a constant temperature (e.g., 30°C).^[1]
- **Substrate Hydrolysis Monitoring:** The hydrolysis of the β -lactam ring is monitored by measuring the change in absorbance at a specific wavelength for each substrate.
- **Data Analysis:** The initial reaction rates are determined at various substrate concentrations. The kinetic parameters, K_m and k_{cat} , are then calculated by fitting the data to the Michaelis-Menten equation.

Visualizations

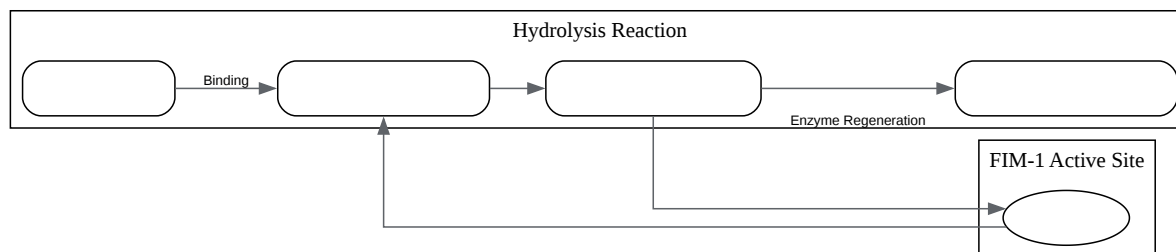
Experimental Workflow for FIM-1 Characterization



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Caption: Workflow for the identification, cloning, purification, and kinetic characterization of FIM-1.

Mechanism of β -Lactam Hydrolysis by FIM-1



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Caption: Mechanism of FIM-1 mediated hydrolysis of β -lactam antibiotics.

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References

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